molecular formula C17H18N2O5S2 B2551580 ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477504-69-1

ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2551580
CAS No.: 477504-69-1
M. Wt: 394.46
InChI Key: LDAYNROMIVJMBB-UHFFFAOYSA-N
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Description

This compound features a cyclohepta[b]thiophene core substituted at position 3 with an ethyl carboxylate group and at position 2 with a 5-nitrothiophene-2-carboxamido moiety. The nitro group on the thiophene ring introduces strong electron-withdrawing effects, while the ethyl ester enhances lipophilicity. Its synthesis likely follows a route analogous to other cyclohepta[b]thiophene derivatives, starting from ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS: 40106-13-6) via amidation with 5-nitrothiophene-2-carboxylic acid chloride .

Properties

IUPAC Name

ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-2-24-17(21)14-10-6-4-3-5-7-11(10)26-16(14)18-15(20)12-8-9-13(25-12)19(22)23/h8-9H,2-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAYNROMIVJMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a nitrothiophene moiety and a tetrahydro-cycloheptathiophene framework. Its molecular formula is C17H18N2O6SC_{17}H_{18}N_{2}O_{6}S, indicating the presence of multiple functional groups that may contribute to its biological activities.

Biological Activity Overview

Research into the biological activities of this compound has primarily focused on its anti-inflammatory, antimicrobial, and anticancer properties. Below are detailed findings regarding its pharmacological effects:

1. Anti-inflammatory Activity

Studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

  • Case Study : A related derivative demonstrated a reduction in edema in animal models when administered at specific dosages, suggesting that modifications in the thiophene structure can enhance anti-inflammatory potency.

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. The presence of the nitro group is hypothesized to play a crucial role in its antimicrobial efficacy.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

3. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

  • Research Findings : In vitro studies using cancer cell lines have reported a dose-dependent decrease in cell viability upon treatment with the compound, indicating potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Interaction with Cellular Targets : It is suggested that this compound interacts with specific receptors or proteins within cells that mediate inflammatory responses or cell growth.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a tetrahydro-cyclohepta[b]thiophene core with nitro and carboxamide substituents. The molecular formula is C17H18N2O6SC_{17}H_{18}N_{2}O_{6}S with a molecular weight of approximately 378.4 g/mol. Its unique structural features contribute to its biological activities, making it a candidate for various applications.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit notable antimicrobial properties. Ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been evaluated for its antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. Studies have shown that compounds with similar structures often demonstrate significant zones of inhibition, indicating their potential as antibacterial agents .

Antioxidant Properties

Antioxidant activity is another critical application area for this compound. Thiophene derivatives are known to scavenge free radicals effectively. In various assays, including DPPH and nitric oxide scavenging tests, compounds similar to this compound have shown promising results in reducing oxidative stress .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in preliminary studies. It is hypothesized that the nitro group may play a role in this activity by influencing the synthesis of inflammatory mediators. Further investigations are necessary to elucidate the mechanisms involved .

Synthesis of Related Compounds

This compound serves as an intermediate in the synthesis of other biologically active thiophene derivatives. The Gewald multicomponent reaction is particularly relevant here, allowing for the efficient synthesis of substituted thiophenes that can be further modified for enhanced activity .

Drug Development Potential

Given its diverse biological activities, there is considerable interest in developing this compound as a lead candidate for new therapeutic agents targeting infections and oxidative stress-related diseases. The structure-activity relationship (SAR) studies are essential for optimizing its efficacy and safety profile .

Case Studies and Research Findings

StudyApplicationFindings
Madhavi et al. (2016)AntibacterialDemonstrated significant inhibition against Bacillus subtilis and E.coli .
Research on ThiophenesAntioxidantShowed effective radical scavenging capabilities comparable to standard antioxidants .
Gewald Reaction StudiesSynthesisHighlighted the utility of thiophenes in synthesizing complex derivatives with potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with derivatives bearing different substituents:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Functional Groups LogP (Predicted)
Target Compound 5-Nitrothiophene-2-carboxamido C₁₅H₁₆N₂O₅S₂ 392.39 Nitro, thiophene, ethyl ester 3.8
Ethyl 2-(4-Nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 4-Nitrobenzamido C₁₉H₁₉N₃O₅S 401.43 Nitro, benzene, ethyl ester 4.2
Ethyl 2-[(2-Fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 2-Fluorobenzamido C₁₉H₂₀FNO₃S 361.43 Fluoro, benzene, ethyl ester 3.5
Ethyl 2-(2-(4-Benzylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Piperazine-acetamido C₂₅H₃₃N₃O₃S 455.61 Piperazine, ethyl ester 2.9

Key Observations :

  • Electron Effects : The 5-nitrothiophene substituent (target compound) exhibits stronger electron-withdrawing effects than 4-nitrobenzamido due to the thiophene ring’s aromaticity and nitro positioning.
  • Lipophilicity : The target compound’s LogP (3.8) is lower than 4-nitrobenzamido derivatives (4.2) but higher than fluorinated analogs (3.5), reflecting the balance between nitro and thiophene contributions.
  • Synthetic Yield : Derivatives with bulky substituents (e.g., piperazine-acetamido ) show reduced yields (56%) compared to simpler benzamido derivatives (up to 100% ).
Stability and Reactivity
  • Nitro Group Stability : The nitro group in the target compound is less prone to reduction than in nitrobenzamido derivatives due to thiophene’s electron-deficient nature .
  • Hydrolytic Sensitivity : Ethyl ester groups in all compounds are susceptible to hydrolysis under alkaline conditions, but steric hindrance from the cycloheptane ring may slow degradation .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid derivatives with the cycloheptathiophene core via amide bond formation. Optimization can be achieved using Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs reduce experimental runs while identifying critical parameters . Evidence from analogous thiophene syntheses suggests refluxing in anhydrous DMF with coupling agents (e.g., EDC/HOBt) yields higher amidation efficiency .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and cyclohepta-ring conformation.
  • Mass spectrometry (MS) for molecular ion validation (e.g., observed m/z 475.0936 in analogous compounds) .
  • Elemental analysis to confirm stoichiometry (see Table 1).

Table 1: Elemental Analysis Data for a Related Thiophene Derivative

ElementCalculated (%)Observed (%)
C73.3973.34
H3.823.80
N5.905.87
S13.5113.47

Minor discrepancies (<0.1%) may arise from hygroscopicity or instrumental drift.

Advanced Questions

Q. How can computational chemistry predict this compound’s reactivity or stability?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. For instance, reaction path search methods combined with experimental feedback loops can predict nitro-group reduction kinetics or amide bond stability under acidic conditions . Computational workflows (e.g., ICReDD’s approach) integrate energy barriers and solvent effects to prioritize viable synthetic routes .

Q. How should researchers resolve contradictions between experimental and theoretical data?

Discrepancies in elemental analysis (Table 1) or spectral shifts require systematic validation:

  • Repeat measurements under controlled humidity/temperature.
  • Cross-validate with orthogonal techniques (e.g., X-ray crystallography for absolute configuration) .
  • Reassess computational parameters (e.g., solvent models in DFT) .

Q. What role does the 5-nitrothiophene moiety play in electronic properties?

The nitro group’s electron-withdrawing nature polarizes the thiophene ring, enhancing electrophilic substitution reactivity at the 3-position. This is critical in designing derivatives for optoelectronic applications. Similar nitro-substituted thiophenes exhibit redshifted UV-Vis absorption due to extended π-conjugation .

Q. What experimental designs are suitable for probing degradation pathways under varying conditions?

Use accelerated stability testing with controlled stressors (heat, light, pH). For example:

  • High-performance liquid chromatography (HPLC) monitors decomposition products under UV exposure.
  • Kinetic studies at elevated temperatures (Arrhenius modeling) predict shelf-life .

Methodological Notes

  • Synthetic Optimization : Prioritize DoE over one-variable-at-a-time (OVAT) to capture interactions between parameters (e.g., solvent polarity × temperature) .
  • Computational-Experimental Synergy : Validate predicted reaction barriers (e.g., nitro reduction) with cyclic voltammetry or in situ IR .
  • Data Validation : Always cross-reference spectral data with synthetic intermediates to isolate contamination sources .

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